3-Bromo-2,6-difluoropyridine hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,6-difluoropyridine hydrate is a halogenated pyridine derivative that has garnered significant attention in various fields of research due to its unique properties and potential applications. The compound is characterized by the presence of bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-difluoropyridine hydrate typically involves halogenation reactions. One common method involves the reaction of 3-Bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to yield 2-fluoro-3-bromopyridine . Another approach involves the fluorination of pyridine using a complex of aluminum fluoride and copper fluoride at high temperatures (450-500°C), resulting in a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,6-difluoropyridine hydrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the reagent used.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
3-Bromo-2,6-difluoropyridine hydrate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of fluorinated compounds for biological studies and imaging agents.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of fluorinated drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-difluoropyridine hydrate involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and allows it to participate in a wide range of chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form stable complexes with metal catalysts, facilitating various catalytic processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoropyridine: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-4-fluoropyridine: Has a different substitution pattern, leading to distinct chemical properties.
2,6-Difluoro-3-iodopyridine: Contains iodine instead of bromine, affecting its reactivity and use in synthesis.
Uniqueness
3-Bromo-2,6-difluoropyridine hydrate is unique due to the combination of bromine and fluorine atoms on the pyridine ring, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the development of various pharmaceuticals, agrochemicals, and materials.
Properties
IUPAC Name |
3-bromo-2,6-difluoropyridine;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2N.H2O/c6-3-1-2-4(7)9-5(3)8;/h1-2H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJYDLNUHUPWRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)F)F.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.